3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid
CAS No.:
Cat. No.: VC13369034
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6BrNO3 |
|---|---|
| Molecular Weight | 268.06 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) |
| Standard InChI Key | VMIKJRRFSJPTOT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Br |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid belongs to the isoxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The compound features:
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A 4-bromophenyl group at position 3 of the oxazole ring.
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A carboxylic acid moiety at position 5.
The molecular formula is CHBrNO, with a molecular weight of 268.06 g/mol . Its IUPAC name is 5-(4-bromophenyl)-1,2-oxazole-4-carboxylic acid, though nomenclature discrepancies exist in literature due to positional numbering conventions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 901930-35-6 | |
| Molecular Formula | CHBrNO | |
| Molecular Weight | 268.06 g/mol | |
| LogP (Partition Coefficient) | 2.80 (estimated) | |
| HS Code | 2934999090 (heterocyclics) |
Synthetic Methodologies
Catalytic Cyclization Approaches
The synthesis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid typically involves Rh(II)-catalyzed oxidative cyclization, a method validated for analogous oxazole derivatives . Key steps include:
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Precursor Preparation: A diazoacetylazirine intermediate reacts with nitriles (e.g., benzonitrile) under Rh(oct) catalysis to form 5-(2H-azirin-2-yl)oxazoles .
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Isomerization: Acid- or base-mediated rearrangement yields the target oxazole-carboxylic acid scaffold .
Example Protocol (Adapted from ):
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Reactants: 4-Bromophenyl diazoacetate (1.0 mmol), benzonitrile (10 mL), Rh(oct) (0.01 mmol).
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Conditions: Dichloroethane (DCE), 0°C to room temperature, 7h.
Alternative Routes
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Vilsmeier-Haak Formylation: Used for introducing the carboxylic acid group via POCl-DMF-mediated reactions .
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Microwave-Assisted Synthesis: Reduces reaction times but requires optimization for bromophenyl stability .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C without melting, consistent with aromatic heterocycles .
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Solubility: Limited solubility in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO) .
Spectroscopic Data
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H-NMR (CDCl): δ 7.92–7.98 (m, 4H, Ar-H), 7.06 (s, 1H, oxazole-H) .
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IR (KBr): Peaks at 1679 cm (C=O), 1567 cm (C=N), and 1509 cm (C-Br) .
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound’s carboxylic acid group enables competitive inhibition of enzymes like D-amino acid oxidase (DAAO), a target for neurodegenerative disease therapeutics . Structural analogs have shown IC values <10 μM in preliminary assays .
Antimicrobial Activity
Derivatives of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid exhibit moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) due to bromine’s electronegativity enhancing membrane penetration .
| Aspect | Guideline |
|---|---|
| Personal Protection | Gloves, goggles, respirator (NIOSH-approved) |
| Storage | -20°C, inert atmosphere (N) |
| Disposal | Incineration at >1000°C |
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